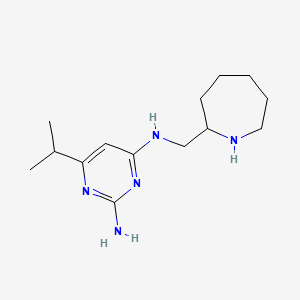![molecular formula C20H23N7O2 B5567817 4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)
4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound of interest belongs to a class of molecules incorporating pyridazine, triazine, and pyrrolidine functionalities. These compounds are of significant interest due to their unique structural characteristics, which contribute to diverse chemical properties and reactivities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds. A common method includes the reaction of amino-substituted triazine derivatives with various electrophiles or nucleophiles to introduce additional rings or substituents, demonstrating the compound's versatile reactivity towards synthesizing complex molecules (Hwang et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals that they often crystallize in specific space groups with extensive intermolecular hydrogen bonding and π-π stacking interactions, indicating a stable crystalline form and suggesting potential for further functional modification (Lu et al., 2004).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, to introduce different functional groups or to form new heterocyclic systems. Such reactions are crucial for expanding the chemical diversity and potential applications of these molecules (Kobelev et al., 2019).
Physical Properties Analysis
The physical properties of related compounds, such as melting points, solubility, and crystalline form, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including material science and pharmaceuticals (Sandford et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
The synthesis and molecular structure of compounds related to 4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine are a primary area of research. For instance, Hwang et al. (2006) synthesized 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a molecular structure related to the compound , highlighting the importance of such syntheses in understanding complex molecular frameworks (Hwang et al., 2006).
Molecular Docking and In Vitro Screening
Another significant area is the molecular docking and in vitro screening of similar compounds. Flefel et al. (2018) studied novel pyridine and fused pyridine derivatives, similar in structure to 4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine, for their binding energies and antimicrobial and antioxidant activity (Flefel et al., 2018).
Crosslinked Polyimide Synthesis
Research by Zhang et al. (2014) into the synthesis of main-chain type polybenzoxazine, which features structural elements similar to the compound of interest, contributes to the understanding of crosslinked polymers and their thermal properties. This work is indicative of the broad potential of these compounds in materials science (Zhang et al., 2014).
Herbicidal Applications
Research on the herbicidal applications of pyridazinone compounds, as studied by Hilton et al. (1969), provides insights into how similar structures, including the compound , might interact with plant physiology and photosynthesis, indicating potential agricultural applications (Hilton et al., 1969).
Crystal Structure Analysis
Studies on the crystal structure of related compounds, like the one by Dolzhenko et al. (2011), contribute to the understanding of molecular interactions and the design of new materials or pharmaceuticals with specific properties (Dolzhenko et al., 2011).
Conversion to Triazine Group
Oudir et al. (2006) explored the conversion of a carboxy group into a 4,6-Dimethoxy-1,3,5-triazine group, a process that could potentially be applied to the synthesis or modification of the compound , demonstrating the versatility of triazine chemistry (Oudir et al., 2006).
Propiedades
IUPAC Name |
N,N-dimethyl-4-(6-phenylmethoxypyridazin-3-yl)oxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-26(2)18-21-19(27-12-6-7-13-27)23-20(22-18)29-17-11-10-16(24-25-17)28-14-15-8-4-3-5-9-15/h3-5,8-11H,6-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQVGLYKEWBFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)OC3=NN=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[6-(benzyloxy)pyridazin-3-yl]oxy}-N,N-dimethyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)

![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)


